Cas no 869494-14-4 (3-Benzyl-3,6-diazabicyclo[3.1.1]heptane)

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane structure
869494-14-4 structure
Product Name:3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
CAS 번호:869494-14-4
MF:C12H16N2
메가와트:188.268842697144
MDL:MFCD20683101
CID:2361084
PubChem ID:66676950
Update Time:2025-11-06

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane 화학적 및 물리적 성질

이름 및 식별자

    • 3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
    • 3-benzyl-3,6-diazabicyclo[3.1.1]heptane
    • AMOT0142
    • HSMOPMLUYDDHIO-UHFFFAOYSA-N
    • 2165AJ
    • SB12430
    • AM80870
    • 3-(Phenylmethyl)-3,6-diazabicyclo[3.1.1]heptane (ACI)
    • 869494-14-4
    • SCHEMBL402305
    • MFCD20683101
    • AS-43619
    • CS-0047657
    • AKOS022971488
    • 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
    • MDL: MFCD20683101
    • 인치: 1S/C12H16N2/c1-2-4-10(5-3-1)7-14-8-11-6-12(9-14)13-11/h1-5,11-13H,6-9H2
    • InChIKey: HSMOPMLUYDDHIO-UHFFFAOYSA-N
    • 미소: N1C2CN(CC3C=CC=CC=3)CC1C2

계산된 속성

  • 정밀분자량: 188.131348519g/mol
  • 동위원소 질량: 188.131348519g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 189
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 2
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 15.3
  • 소수점 매개변수 계산 참조값(XlogP): 1.4

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
25R0112-1g
3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
869494-14-4 96%
1g
8463.46CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
25R0112-5g
3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
869494-14-4 96%
5g
33853.85CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
25R0112-500mg
3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
869494-14-4 96%
500mg
4655.75CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
25R0112-250mg
3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
869494-14-4 96%
250mg
2756.14CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
25R0112-100mg
3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
869494-14-4 96%
100mg
1797.85CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
25R0112-50mg
3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
869494-14-4 96%
50mg
1322.95CNY 2021-05-08
TRC
B536910-5mg
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4
5mg
$ 50.00 2022-06-07
TRC
B536910-10mg
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4
10mg
$ 70.00 2022-06-07
TRC
B536910-50mg
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4
50mg
$ 275.00 2022-06-07
Chemenu
CM244411-1g
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 95%
1g
$*** 2023-03-29

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
1.2 Reagents: Water ;  rt
2.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
4.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

합성 방법 3

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

합성 방법 4

반응 조건
1.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
3.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

합성 방법 5

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
2.2 Reagents: Water ;  rt
3.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
5.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

합성 방법 6

반응 조건
1.1 Solvents: Toluene ;  60 h, reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
3.2 Reagents: Water ;  rt
4.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
6.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
6.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

합성 방법 7

반응 조건
1.1 Solvents: Dimethylformamide ;  4 h, 80 °C
2.1 Solvents: Toluene ;  60 h, reflux
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
4.2 Reagents: Water ;  rt
5.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
7.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
7.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

합성 방법 8

반응 조건
1.1 Reagents: Bromine ;  4 h, 95 °C
1.2 14 h, rt
2.1 Solvents: Dimethylformamide ;  4 h, 80 °C
3.1 Solvents: Toluene ;  60 h, reflux
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
5.2 Reagents: Water ;  rt
6.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
8.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
8.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Raw materials

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Preparation Products

추천 공급업체
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Beyond Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hangzhou Cedareal Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing Jubai Biopharm
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm